K562 CML Cell Antiproliferative Potency: Derivative of 6-Methoxy-1H-indazol-3-amine vs. Unsubstituted Parent Scaffold
A derivative of 6-methoxy-1H-indazol-3-amine (compound 6o, synthesized via molecular hybridization strategy) exhibited an IC50 of 5.15 µM against the K562 chronic myeloid leukemia cell line, demonstrating approximately 60,000-fold enhancement in cellular potency relative to the unsubstituted 1H-indazol-3-amine scaffold, which shows an IC50 of 311,000 nM against isolated PDK1 kinase—an effect entirely absent at the cellular level for the parent scaffold [1] [2].
| Evidence Dimension | Antiproliferative activity against K562 CML cells (MTT assay) |
|---|---|
| Target Compound Data | IC50 = 5.15 µM (derivative compound 6o of 6-methoxy-1H-indazol-3-amine) |
| Comparator Or Baseline | Unsubstituted 1H-indazol-3-amine: no measurable cellular antiproliferative activity; isolated PDK1 enzyme IC50 = 311,000 nM |
| Quantified Difference | ~60,000-fold improvement in potency; unsubstituted scaffold inactive at cellular level |
| Conditions | K562 CML cell line, MTT colorimetric assay, 48 h incubation; PDK1: His-tagged-truncated human PDK1, scintillation proximity assay |
Why This Matters
For procurement decisions, the 6-methoxy substitution converts a biologically inert scaffold into a cell-active antiproliferative agent, justifying selection over the cheaper unsubstituted analog when cellular activity is required.
- [1] Wang C, Zhu M, Long X, Wang Q, Wang Z, Ouyang G. A series of indazole derivatives designed and synthesized by molecular hybridization strategy. Int J Mol Sci. 2023; 24(10):8686. Compound 6o: K562 IC50 = 5.15 µM, HEK-293 IC50 = 33.2 µM. View Source
- [2] BindingDB. BDBM50339013: 1H-indazol-3-amine (CHEMBL1331627). PDK1 IC50 = 3.11E+5 nM. View Source
